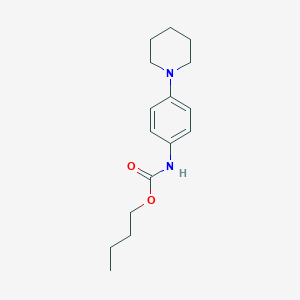
butyl N-(4-piperidin-1-ylphenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
BUTYL N-[4-(PIPERIDIN-1-YL)PHENYL]CARBAMATE is a compound that features a piperidine ring attached to a phenyl group, which is further connected to a butyl carbamate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of BUTYL N-[4-(PIPERIDIN-1-YL)PHENYL]CARBAMATE typically involves the reaction of 4-(piperidin-1-yl)aniline with butyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the synthesis of BUTYL N-[4-(PIPERIDIN-1-YL)PHENYL]CARBAMATE can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the reaction parameters precisely.
化学反応の分析
Types of Reactions
BUTYL N-[4-(PIPERIDIN-1-YL)PHENYL]CARBAMATE can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated phenyl derivatives.
科学的研究の応用
Chemistry
In chemistry, BUTYL N-[4-(PIPERIDIN-1-YL)PHENYL]CARBAMATE is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential pharmacological properties. It has been investigated for its ability to interact with biological targets, such as enzymes and receptors, which could lead to the development of new therapeutic agents.
Medicine
In medicine, BUTYL N-[4-(PIPERIDIN-1-YL)PHENYL]CARBAMATE is explored for its potential use in drug discovery. Its structural features make it a candidate for the development of drugs targeting specific diseases, including cancer and neurological disorders.
Industry
In the industrial sector, this compound is used in the development of materials with specific properties. It can be incorporated into polymers and coatings to enhance their performance and durability.
作用機序
The mechanism of action of BUTYL N-[4-(PIPERIDIN-1-YL)PHENYL]CARBAMATE involves its interaction with molecular targets such as enzymes and receptors. The piperidine ring can interact with the active sites of enzymes, inhibiting their activity. The phenyl group can engage in π-π interactions with aromatic residues in proteins, enhancing binding affinity. The butyl carbamate moiety can form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex.
類似化合物との比較
Similar Compounds
N-(piperidin-4-yl)benzamide: Similar structure but lacks the butyl carbamate moiety.
tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Similar structure with a tert-butyl group instead of a butyl group.
4-N-phenylaminoquinoline: Contains a piperidine moiety but has a quinoline ring instead of a phenyl ring.
Uniqueness
BUTYL N-[4-(PIPERIDIN-1-YL)PHENYL]CARBAMATE is unique due to the presence of the butyl carbamate moiety, which imparts specific chemical and biological properties
特性
分子式 |
C16H24N2O2 |
|---|---|
分子量 |
276.37 g/mol |
IUPAC名 |
butyl N-(4-piperidin-1-ylphenyl)carbamate |
InChI |
InChI=1S/C16H24N2O2/c1-2-3-13-20-16(19)17-14-7-9-15(10-8-14)18-11-5-4-6-12-18/h7-10H,2-6,11-13H2,1H3,(H,17,19) |
InChIキー |
QISZUXNANQFOSU-UHFFFAOYSA-N |
正規SMILES |
CCCCOC(=O)NC1=CC=C(C=C1)N2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2E)-2-(benzenesulfonyl)-3-[5-(2-chlorophenyl)furan-2-yl]prop-2-enenitrile](/img/structure/B11653357.png)
![N-{1-[(3,5-dinitrophenyl)carbonyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-N-phenylacetamide](/img/structure/B11653360.png)
![2-[(Z)-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(3-methylphenyl)quinazolin-4(3H)-one](/img/structure/B11653368.png)
![2-methyl-N-{[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B11653386.png)
![Methyl 2-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)amino]-3,3,3-trifluoro-2-[(methoxycarbonyl)amino]propanoate](/img/structure/B11653390.png)
![Propyl 4-({[2-(2-chlorophenyl)quinolin-4-yl]carbonyl}amino)benzoate](/img/structure/B11653394.png)
![(5E)-3-methyl-5-{2-[2-(3-methylphenoxy)ethoxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11653398.png)
![[2,6-dimethoxy-4-(morpholine-4-carbothioyl)phenyl] 2-chlorobenzoate](/img/structure/B11653405.png)
![1-(Naphthalen-2-ylmethyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B11653409.png)
![(5E)-5-[(2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-1-(4-methylphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11653410.png)
![Methyl 4,5-dimethyl-2-{[(2-nitrophenoxy)acetyl]amino}thiophene-3-carboxylate](/img/structure/B11653411.png)
![2-(Naphthalen-2-yloxy)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone](/img/structure/B11653419.png)

